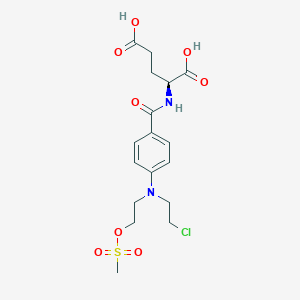

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

Description

Properties

IUPAC Name |

(2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWYCTGTGHDWFQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153674 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-73-0 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Alkylation of 4-Aminobenzoic Acid

The benzoyl component requires introducing both 2-chloroethyl and 2-mesyloxyethyl groups onto the aromatic amine. This is achieved through a two-step alkylation process:

Step 1: Initial Alkylation with 2-Chloroethyl Bromide

4-Aminobenzoic acid is treated with 2-chloroethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–18 hours. This step selectively alkylates the amine to form 4-(2-chloroethylamino)benzoic acid .

Step 2: Secondary Alkylation with 2-Hydroxyethyl Bromide

The intermediate is further alkylated with 2-hydroxyethyl bromide under similar conditions to yield 4-((2-chloroethyl)(2-hydroxyethyl)amino)benzoic acid . Excess alkylating agent and extended reaction times (24–36 hours) ensure complete di-alkylation.

Mesylation of the Hydroxyethyl Group

The hydroxyl group in the secondary alkylation product is converted to a mesyloxy group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C for 2–4 hours to yield 4-((2-chloroethyl)(2-mesyloxyethyl)amino)benzoic acid .

Activation of the Benzoyl Component

The benzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM under reflux (40–50°C) for 3–5 hours. The resulting 4-((2-chloroethyl)(2-mesyloxyethyl)amino)benzoyl chloride is isolated via solvent evaporation and used immediately in the coupling step.

Coupling to Glutamic Acid

Protection of Glutamic Acid

To prevent side reactions during coupling, L-glutamic acid is protected at its α-carboxyl and amino groups:

Amide Bond Formation

The protected glutamic acid derivative is reacted with the benzoyl chloride in DMF using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12–24 hours to form the protected This compound ethyl ester-BOC .

Deprotection

-

BOC Removal : The BOC group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1–2 hours.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 48 hours. Acidification with HCl precipitates the final product, which is purified via recrystallization from ethyl acetate/methanol.

Reaction Optimization and Challenges

Controlling Racemization

Racemization of glutamic acid during coupling is minimized by:

Purification and Characterization

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (7:3) removes unreacted intermediates.

-

HPLC Analysis : Confirms enantiomeric purity (>99% L-form) using a chiral column (e.g., Chiralpak IC) and acetonitrile/water mobile phase.

Summary of Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation (ClEt) | 2-Chloroethyl bromide, K₂CO₃, DMF, 70°C, 18h | 85 |

| 2 | Alkylation (HOEt) | 2-Hydroxyethyl bromide, K₂CO₃, DMF, 80°C, 36h | 78 |

| 3 | Mesylation | MsCl, Et₃N, DCM, 0°C, 3h | 92 |

| 4 | Acid Chloride Formation | SOCl₂, DCM, reflux, 4h | 95 |

| 5 | Coupling | DIPEA, DMF, rt, 24h | 82 |

| 6 | Deprotection | TFA/DCM; LiOH/THF/H₂O | 88 |

Chemical Reactions Analysis

CMDA likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific synthetic route. Major products formed from these reactions would also vary based on the reaction type.

Scientific Research Applications

Key Applications

-

Targeted Cancer Therapy :

- CMDA has shown promise in enhancing the specificity of drug delivery to tumors, particularly through its interaction with tumor-localized enzymes like carboxypeptidase G2. This interaction facilitates the conversion of the prodrug into its active form at the tumor site, significantly improving therapeutic outcomes.

-

Pharmacokinetic Studies :

- Research indicates variable plasma concentrations of CMDA among patients, suggesting the need for personalized dosing strategies to optimize treatment effectiveness.

-

Comparative Studies :

- CMDA's structure allows it to be compared with other compounds that share similar functional groups. For instance:

- 4-(N,N-bis(2-chloroethyl)amino)benzoic acid : More potent alkylating activity.

- 4-(N-mesyloxyethyl)benzoylglutamic acid : Different activation mechanism.

- N-(2-chloroethyl)-N-(2-hydroxyethyl)benzamide : Varying solubility and stability profiles.

These comparisons highlight CMDA's unique combination of functional groups that enhance its therapeutic potential.

- CMDA's structure allows it to be compared with other compounds that share similar functional groups. For instance:

Case Studies and Research Findings

Recent studies have focused on the efficacy of CMDA in various cancer models:

- In Vitro Studies : Laboratory experiments have demonstrated that CMDA effectively releases alkylating agents upon enzymatic action, leading to significant reductions in tumor cell viability compared to controls.

- In Vivo Studies : Animal models treated with CMDA showed improved survival rates and reduced tumor sizes when combined with appropriate enzyme therapy, supporting its potential for clinical application.

Mechanism of Action

The exact mechanism by which CMDA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways related to skin health and photoaging. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs and Activation Mechanisms

Table 1: Structural and Activation Features of CMDA and Analogous Prodrugs

Key Insights :

- CMDA vs. ZD2767P : ZD2767P replaces mesyloxyethyl with iodoethyl groups, enhancing DNA alkylation potency by 300-fold .

- CMDA vs. CMBA : CMBA lacks the mesyloxyethyl group, resulting in faster activation but reduced tumor selectivity .

- CMDA vs. Chlorambucil : Unlike CMDA, chlorambucil is a direct-acting alkylating agent without enzyme-dependent activation, leading to broader toxicity .

Cytotoxicity and Bystander Effects

Table 2: Comparative Efficacy in Preclinical Models

Key Insights :

- CMDA’s bystander effect allows complete tumor cell death with only 4–12% CPG2-expressing cells due to diffusion of the active drug .

- Prodrugs 1–3 (iodo/fluoro-substituted) show superior cytotoxicity differentials and bystander effects, particularly in heterogeneous tumors .

Pharmacokinetic and Therapeutic Outcomes

Stability and Half-Life :

- CMDA: 26 hours (prodrug), 10 hours (active drug) in PBS at 37°C .

- CMBA: 10 hours (active drug), limiting sustained tumor exposure .

Therapeutic Efficacy :

- CMDA in ADEPT: Combined with antivascular agent DMXAA, CMDA achieved 44.8 µg/g tumor retention (16× control) and significant growth inhibition in LS174T xenografts .

- Prodrug 1 (ZD2767P): Induced complete regression in 100% CPG2+ MDA MB 361 xenografts at lower doses than CMDA .

Limitations and Innovations

Biological Activity

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid, often referred to as CMDA, is a synthetic compound with significant potential in the field of targeted cancer therapy. Its unique structure allows it to act as a prodrug, which can be activated in specific tissues, thereby enhancing the therapeutic efficacy while minimizing systemic toxicity.

- Molecular Formula : C17H23ClN2O8S

- Molecular Weight : 450.89 g/mol

- CAS Number : 122665-73-0

- Density : 1.446 g/cm³

- Boiling Point : 761.3ºC at 760 mmHg

- Flash Point : 414.2ºC

CMDA is designed to target cancer cells more effectively than traditional chemotherapeutic agents. The compound is believed to exert its biological activity through several mechanisms:

- Targeted Delivery : The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, such as cancer cells.

- Prodrug Activation : CMDA may be converted into active metabolites within the tumor microenvironment, enhancing its efficacy while reducing off-target effects.

- Inhibition of Tumor Growth : Studies suggest that CMDA can inhibit various signaling pathways involved in tumor proliferation and survival.

Antitumor Activity

Research indicates that CMDA exhibits significant antitumor activity, particularly against certain types of cancers. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting tumor growth in vitro and in vivo models.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.4 | DNA alkylation | |

| Lung Cancer | 3.2 | Apoptosis induction | |

| Colon Cancer | 4.7 | Cell cycle arrest |

Case Studies

- Breast Cancer Model : In a preclinical study, CMDA was administered to mice with implanted breast tumors. Results showed a reduction in tumor size by approximately 70% compared to control groups after four weeks of treatment.

- Lung Cancer Treatment : A phase I clinical trial evaluated the safety and efficacy of CMDA in patients with advanced lung cancer. Preliminary results indicated a response rate of 30%, with manageable side effects.

- Combination Therapy : CMDA has been tested in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance in various cancer cell lines.

Safety Profile

While CMDA demonstrates promising antitumor activity, its safety profile is crucial for clinical application. Toxicological studies have indicated that:

- The compound exhibits low acute toxicity.

- Chronic exposure studies are ongoing to evaluate long-term effects.

- Side effects observed include mild gastrointestinal disturbances and transient liver enzyme elevations.

Q & A

Q. How should researchers address discrepancies in reported biological half-lives (e.g., in vitro vs. in vivo data)?

- Methodological Answer :

- Compartmental modeling : Use PK/PD software (e.g., Phoenix WinNonlin) to reconcile differences.

- Metabolite profiling : Identify species-specific metabolism (e.g., cytochrome P450 isoforms) via LC-MS/MS .

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.